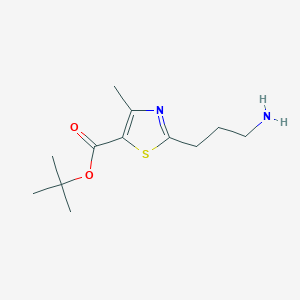
3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves under certain types of stress (heat, light, etc.).Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Analysis: Related compounds have been synthesized through reactions involving benzo[d]thiazol-2-amine and various fluorinated phenylpropanamides, characterized by spectral data including 1H, 13C, UV, IR, and mass spectral data. This illustrates the compound's relevance in the field of organic chemistry for exploring novel synthetic routes and characterizing new chemical entities (Manolov, Ivanov, & Bojilov, 2021).
Pharmacological Potential
- Anticancer and Antimicrobial Activity: Derivatives of related structures have been evaluated for their potential as anticancer and antimicrobial agents. For example, certain synthesized compounds demonstrated good anti-inflammatory and antimicrobial activities, indicating the potential for developing new therapeutic agents (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
- Antinociceptive Activity: Some compounds have been synthesized and tested for their antinociceptive (pain-relieving) activity, suggesting potential applications in developing new analgesics (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Drug Development
- Anticonvulsant and Neurotoxicity: Research has explored the anticonvulsant activity of certain propanamide analogs, contributing to the pharmacophore model for seizure treatment and providing insights into the design of new antiepileptic drugs (Kamal, Shakya, Ahsan, & Jawaid, 2013).
Molecular Design and Synthesis
- Design and Synthesis of Neuroleptic Agents: The key intermediates for the synthesis of neuroleptic agents, highlighting the importance of such compounds in the synthesis of pharmaceuticals targeting neurological disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its risks.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these areas, feel free to ask!
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYAHKWFMHSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


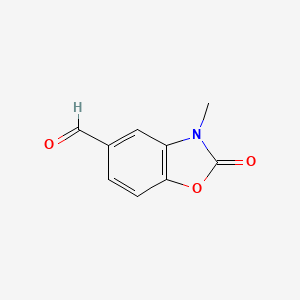
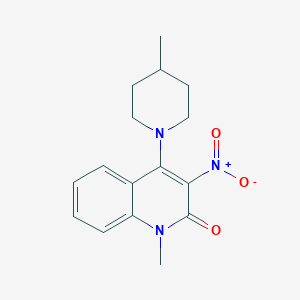
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
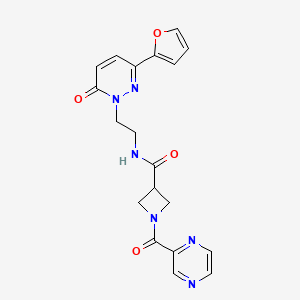
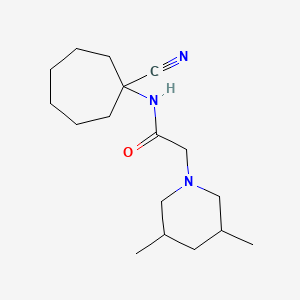
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)
